REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[CH2:9]([O:11][C:12](=[O:15])[CH2:13][NH2:14])[CH3:10].[CH2:16]=[C:17]([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:18](O)=[O:19].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[CH2:9]([O:11][C:12](=[O:15])[CH2:13][NH:14][C:18](=[O:19])[C:17](=[CH2:16])[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:10] |f:1.2|
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Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C=C(C(=O)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.19 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The mixture was stirred for 15 min at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to 0° C. (ice bath)
|
Type
|
STIRRING
|
Details
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was stirred at room temperature for 17 h
|
Duration
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17 h
|
Type
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FILTRATION
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Details
|
The precipitate (dicyclohexylurea and triethylamine hydrochloride) was collected by filtration
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Type
|
WASH
|
Details
|
The filtrate was washed successively with a saturated aqueous solution of sodium bicarbonate (100 mL), 1N aqueous solution of HCl (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
afforded an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (eluent:hexane/EtOAc=8:2)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(C(CC1=CC=CC=C1)=C)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.79 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |